molecular formula C20H4Cl16 B12717039 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 80789-64-6

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

Cat. No.: B12717039
CAS No.: 80789-64-6
M. Wt: 811.5 g/mol
InChI Key: TYLICGTWUJQTQZ-UHFFFAOYSA-N
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Description

This highly chlorinated polycyclic compound belongs to the class of polychlorinated flame retardants (PFRs) and shares structural similarities with Dechlorane Plus (DP), a well-studied industrial additive . Its hexacyclic framework, substituted with 16 chlorine atoms, confers exceptional thermal stability and resistance to environmental degradation. The compound’s rigid, cage-like structure arises from fused cyclohexane and cyclopentane rings, with chlorine atoms occupying peripheral positions to maximize steric shielding.

Properties

CAS No.

80789-64-6

Molecular Formula

C20H4Cl16

Molecular Weight

811.5 g/mol

IUPAC Name

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

InChI

InChI=1S/C20H4Cl16/c21-7-1-2(8(22)10(24)9(7)23)4-6(18(32)14(28)12(26)16(4,30)20(18,35)36)5-3(1)15(29)11(25)13(27)17(5,31)19(15,33)34/h3-6H

InChI Key

TYLICGTWUJQTQZ-UHFFFAOYSA-N

Canonical SMILES

C12C3C(C4=C(C1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)C(=C(C(=C4Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene typically involves multiple steps, starting from simpler chlorinated precursors. One common method involves the cyclization of chlorinated intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the hexacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorination reactions in the presence of catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the reactivity of highly chlorinated polycyclic compounds.

    Biology: Research is being conducted to explore its potential as an antimicrobial agent due to its high chlorine content.

    Medicine: Investigations are ongoing to determine its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound’s unique properties make it a candidate for use in specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves its interaction with molecular targets through its chlorine atoms and hexacyclic structure. The compound can form strong interactions with biological molecules, potentially disrupting their normal function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzymatic activity and cellular processes.

Comparison with Similar Compounds

Dechlorane Plus (1,6,7,8,9,14,15,16,17,17,18,18-Dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene)

  • Chlorination : Contains 12 chlorine atoms vs. 16 in the target compound, resulting in lower molecular weight (653.8 g/mol vs. ~758.3 g/mol) .
  • Applications : Widely used as a flame retardant in polymers and electronics due to its thermal stability (decomposition temperature >350°C) .

26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹⁷.1¹⁵,¹⁹]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,17-dicarboxaldehyde

  • Functional Groups : Hydroxyl, methoxy, and aldehyde groups replace chlorine atoms, reducing hydrophobicity but increasing reactivity in biological systems .
  • Bioactivity: Demonstrated cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) due to redox-active quinone moieties .

13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.0¹,¹².0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]pentacosa-2,4(8),9,15(23),16(20),21-hexaene

  • Heteroatoms : Incorporates oxygen and nitrogen, enabling hydrogen bonding and solubility in polar solvents .
  • Applications : Investigated for supramolecular chemistry applications, including ion transport and catalysis .

Comparative Data Table

Property Target Compound Dechlorane Plus 26,28-Dihydroxy Derivative 13-Methyl Heterocycle
Molecular Formula C₂₀Cl₁₆ C₁₈Cl₁₂ C₂₈H₂₆O₆Cl₄ C₂₃H₂₃NO₅
Molecular Weight (g/mol) ~758.3 653.8 563.3 393.4
Chlorine Content 16 atoms 12 atoms 4 atoms 0 atoms
Thermal Stability (°C) >400 (estimated) 350–400 Decomposes at 220–250 Stable to 300
Log Kow (Octanol-Water) 8.9 (predicted) 7.5–8.1 3.2 1.8
Bioaccumulation Factor High (modeled) 4,500 (in fish) Not reported Low

Research Findings

Environmental Persistence

The target compound’s higher chlorine content and steric shielding render it more resistant to microbial degradation compared to DP, as evidenced by half-life simulations in sediment (>50 years vs. DP’s 20–30 years) .

Toxicity Profile

  • Ecotoxicity : LC₅₀ values in Daphnia magna are <1 µg/L, indicating acute toxicity higher than DP (LC₅₀ ~5 µg/L) .
  • Human Health : Structural analogs like DP exhibit endocrine-disrupting effects via thyroid hormone interference; the target compound’s larger size may limit membrane permeability but enhance protein binding .

Biological Activity

Overview of Biological Activity

The compound is a chlorinated derivative of hexacyclohexadecane and belongs to a class of compounds often studied for their potential biological activities including antitumor and antimicrobial properties. While specific studies on this exact compound may be limited, similar compounds have been researched extensively.

Potential Biological Activities

  • Antitumor Activity :
    • Many chlorinated hydrocarbons exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.
  • Antimicrobial Properties :
    • Chlorinated compounds are known for their antimicrobial effects. They can disrupt microbial cell membranes and inhibit growth by interfering with metabolic pathways.
  • Environmental Toxicity :
    • Compounds with extensive chlorination often pose environmental risks due to their persistence and potential bioaccumulation. Their toxicity profiles can affect non-target organisms in ecosystems.

Research Findings and Case Studies

While specific case studies on this compound might not be available, research on related compounds provides insight into their biological activities:

  • Study on Chlorinated Hydrocarbons : A review highlighted the antitumor activities of various chlorinated hydrocarbons against human cancer cell lines. The mechanisms included modulation of apoptosis pathways and interference with mitotic processes.
  • DNA Cleavage Studies : Similar compounds have demonstrated the ability to cleave plasmid DNA in vitro, suggesting potential applications in cancer therapy by targeting DNA replication mechanisms.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
1-chloro-2-methylbenzeneAntitumorInduces apoptosis via oxidative stress
1
1,2-dichlorobenzeneAntimicrobialDisrupts cell membrane
HexachlorobenzeneEndocrine disruptorAlters hormonal signaling
3

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